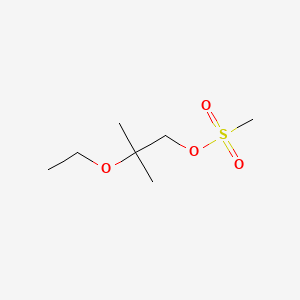
2,4,6-Trifluoro-3-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trifluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H3F3O3 It is a derivative of benzoic acid, where three hydrogen atoms in the benzene ring are replaced by fluorine atoms, and one hydroxyl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-hydroxybenzoic acid typically involves the fluorination of hydroxybenzoic acid derivatives. One common method includes the reaction of 2,4,6-trifluorophenol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step process. This involves the initial reaction of methylamine with tetrachlorophthalic anhydride to form N-methyl tetrachlorophthalimide. Subsequent reactions with alkali metal fluoride, sodium hydroxide, and dimethyl sulfate lead to the formation of this compound .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trifluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: Reduction of the carboxyl group can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted benzoic acids
Scientific Research Applications
2,4,6-Trifluoro-3-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including antibacterial and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trifluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
- 2,4,5-Trifluoro-3-hydroxybenzoic acid
- 2,3,6-Trifluoro-4-hydroxybenzoic acid
- 2,4,6-Tribromo-3-hydroxybenzoic acid
Comparison: 2,4,6-Trifluoro-3-hydroxybenzoic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to its analogs, it exhibits distinct properties in terms of stability, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C7H3F3O3 |
|---|---|
Molecular Weight |
192.09 g/mol |
IUPAC Name |
2,4,6-trifluoro-3-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3F3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,(H,12,13) |
InChI Key |
OQLHPUYOVBYIAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)O)F)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-Oxaspiro[3.4]octan-1-amine](/img/structure/B13562114.png)


![Ethyl 1-((3-iodobicyclo[1.1.1]pentan-1-yl)methyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13562150.png)
